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  • Product: 3-nitro-1H-pyrazole-5-carbonitrile
  • CAS: 1204246-72-9

Core Science & Biosynthesis

Foundational

Chemical Properties, Stability, and Synthetic Utility of 3-Nitro-1H-pyrazole-5-carbonitrile: A Comprehensive Technical Guide

As drug discovery and materials science pivot toward highly functionalized, sp2-dense heterocyclic frameworks, 3-nitro-1H-pyrazole-5-carbonitrile (CAS: 1204246-72-9) has emerged as a critical bifunctional building block....

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science pivot toward highly functionalized, sp2-dense heterocyclic frameworks, 3-nitro-1H-pyrazole-5-carbonitrile (CAS: 1204246-72-9) has emerged as a critical bifunctional building block. Featuring both a strongly electron-withdrawing nitro group and a versatile cyano group on a pyrazole core, this molecule offers unique orthogonal reactivity.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural stability, and advanced synthetic methodologies associated with 3-nitro-1H-pyrazole-5-carbonitrile. By understanding the mechanistic causality behind its reactivity, researchers can effectively harness this compound for the development of targeted pharmaceuticals [1] and high-energy-density materials (HEDMs) [2].

Physicochemical Profiling and Structural Dynamics

The reactivity of 3-nitro-1H-pyrazole-5-carbonitrile is dictated by the profound electronic effects of its substituents. The pyrazole ring is inherently electron-rich; however, the synergistic electron-withdrawing effects of the C3-nitro and C5-cyano groups severely deplete the ring's electron density.

This electronic depletion has two major consequences:

  • Enhanced N-H Acidity: The proton on the pyrazole nitrogen becomes highly acidic, allowing for facile N-alkylation or arylation under mildly basic conditions.

  • Electrophilic Activation: The carbon atom of the nitrile group becomes highly susceptible to nucleophilic attack, lowering the activation energy required for addition reactions.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of the molecule [3].

ParameterValueCausality / Implication
CAS Registry Number 1204246-72-9Unique identifier for procurement and safety tracking.
Chemical Formula C₄H₂N₄O₂High nitrogen-to-carbon ratio (N:C = 1:1), characteristic of energetic precursors.
Molecular Weight 138.08 g/mol Low molecular weight fragment, ideal for Fragment-Based Drug Discovery (FBDD).
SMILES String N#CC1=CC(=O)=NN1Defines the 1,3,5-substitution pattern critical for orthogonal functionalization.
Storage Temperature 2–8 °CPrevents slow thermal degradation and moisture-induced nitrile hydrolysis.

Stability Profile: Thermal, Chemical, and Storage

As a Senior Application Scientist, I emphasize that the stability of nitro-heteroaromatics cannot be taken for granted. The stability profile of 3-nitro-1H-pyrazole-5-carbonitrile requires strict adherence to specific environmental controls.

  • Thermal Stability: The presence of a nitro group adjacent to a conjugated pi-system introduces the risk of exothermic decomposition at elevated temperatures. While the molecule is stable at room temperature for short periods, prolonged exposure to heat (>80 °C) without a solvent heat-sink can lead to auto-catalytic degradation.

  • Chemical Stability (Hydrolysis): The cyano group is sensitive to both strongly acidic and strongly basic aqueous conditions. Exposure to ambient moisture over months can lead to partial hydrolysis, converting the nitrile (-CN) to a primary amide (-CONH₂).

  • Storage Protocol: The compound must be stored under inert gas (Argon or Nitrogen) at 2–8 °C (cold-chain transportation is highly recommended) [4]. Desiccants should be used in the secondary container to mitigate hydrolytic degradation.

Orthogonal Reactivity and Mechanistic Pathways

The true value of 3-nitro-1H-pyrazole-5-carbonitrile lies in its orthogonal synthetic handles. The nitro group and the nitrile group can be selectively manipulated without interfering with one another, provided the correct reagents are chosen.

G Start 3-Nitro-1H-pyrazole-5-carbonitrile Path1 Pathway A: Nitrile Addition Start->Path1 NH2OH Path2 Pathway B: Nitro Reduction Start->Path2 Transfer Hydrogenation Prod1 Amidoxime Intermediate Path1->Prod1 Prod2 3-Amino-1H-pyrazole-5-carbonitrile Path2->Prod2 Final1 Oxadiazole Derivatives (Energetic Materials) Prod1->Final1 Cyclization Final2 Pyrazole Amides (Pharmaceuticals) Prod2->Final2 Amidation

Synthetic divergence of 3-nitro-1H-pyrazole-5-carbonitrile based on chemoselective targeting.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality explaining why the action is performed.

Protocol A: Chemoselective Nitrile Addition (Oxadiazole Precursor Synthesis)

This methodology is utilized in the synthesis of high-performance energetic materials, such as DNP-OO, where the nitrile is converted to an oxadiazole ring[2].

Objective: Convert the cyano group to an amidoxime using hydroxylamine, leaving the nitro group intact.

  • Preparation: Dissolve 10 mmol of 3-nitro-1H-pyrazole-5-carbonitrile in 30 mL of anhydrous Ethanol.

    • Causality: Ethanol acts as a protic solvent that stabilizes the transition state during the nucleophilic attack on the nitrile carbon.

  • Reagent Addition: Add 15 mmol of Hydroxylamine hydrochloride (NH₂OH·HCl) followed by 7.5 mmol of Sodium Carbonate (Na₂CO₃).

    • Causality: Na₂CO₃ is a weak base chosen specifically to neutralize the HCl salt and liberate the nucleophilic hydroxylamine free base. A stronger base (like NaOH) is avoided to prevent base-catalyzed hydrolysis of the nitrile into an unwanted carboxylic acid.

  • Reaction Execution: Heat the mixture to 60 °C and stir for 4 hours.

    • Causality: Mild heating overcomes the activation energy barrier for addition across the C≡N triple bond without triggering thermal degradation of the nitro group.

  • In-Process Validation: Monitor the reaction via LC-MS.

    • Validation Check: The reaction is complete when the starting mass (m/z 138) disappears, replaced by the amidoxime product mass (m/z 171).

  • Workup: Concentrate the solvent in vacuo, resuspend in ethyl acetate, and wash with brine to remove unreacted hydroxylamine and inorganic salts.

Protocol B: Chemoselective Nitro Reduction (Amino-Pyrazole Synthesis)

This pathway is critical in pharmaceutical drug discovery, such as the synthesis of pyrazole amide inhibitors for ELOVL1 [1].

Objective: Reduce the nitro group to a primary amine without reducing the sensitive cyano group.

  • Preparation: Dissolve 10 mmol of the starting material in a 1:1 mixture of THF and Methanol (40 mL).

    • Causality: The co-solvent system ensures complete solubility of both the highly polar starting material and the subsequent formate salts.

  • Catalyst & Donor Addition: Add 50 mmol of Ammonium Formate, followed carefully by 5 mol% of 10% Pd/C under an Argon atmosphere.

    • Causality: Ammonium formate acts as a mild, in-situ hydrogen donor (Transfer Hydrogenation). Using standard high-pressure H₂ gas with Pd/C carries a high risk of indiscriminately reducing the cyano group to an imine or primary amine. Transfer hydrogenation ensures strict chemoselectivity for the nitro group.

  • Reaction Execution: Stir the suspension at room temperature for 12 hours.

    • Causality: Maintaining room temperature prevents over-reduction and preserves the integrity of the pyrazole core.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 1:1).

    • Validation Check: The starting material is distinctly yellow (due to the nitro-chromophore). The reaction is complete when the yellow color dissipates and a new, highly polar UV-active spot appears.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out in the air, as it is pyrophoric. Concentrate the filtrate to yield 3-amino-1H-pyrazole-5-carbonitrile.

Safety and Handling (GHS Compliance)

Handling 3-nitro-1H-pyrazole-5-carbonitrile requires rigorous safety protocols due to its biological activity and energetic potential.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) [4].

  • PPE Requirements: Nitrile gloves, safety goggles, and a particulate respirator mask when handling the dry powder. All synthetic manipulations must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.

References

  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Conjugated Pyrazole-Triazole/Oxadiazole Derivatives via Nitro Functionalization: Toward High-Performance Energetic Materials Source: ACS Publications (Organic Letters) URL:[Link]

Exploratory

An In-depth Technical Guide on the Thermodynamic Properties and Thermal Stability of 3-nitro-1H-pyrazole-5-carbonitrile

A Comprehensive Guide for Researchers and Drug Development Professionals Abstract 3-nitro-1H-pyrazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

3-nitro-1H-pyrazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique molecular architecture, which combines the energetic nitro group with the versatile pyrazole scaffold and a reactive carbonitrile moiety. A thorough understanding of its thermodynamic properties and thermal stability is paramount for its safe handling, effective utilization in synthesis, and for the development of novel therapeutics and energetic materials. This guide provides a comprehensive overview of the experimental and computational methodologies for characterizing these critical parameters. While direct experimental data for 3-nitro-1H-pyrazole-5-carbonitrile is not extensively available in public literature, this document outlines the established protocols and theoretical frameworks for such a characterization, drawing parallels from structurally related nitropyrazole derivatives.

Introduction: The Significance of 3-nitro-1H-pyrazole-5-carbonitrile

The pyrazole ring is a privileged scaffold in drug discovery, present in a variety of approved pharmaceuticals. The introduction of a nitro group can significantly modulate the electronic and steric properties of the pyrazole ring, influencing its biological activity and reactivity. Furthermore, the carbonitrile group serves as a versatile synthetic handle for further molecular elaborations. The combination of these functional groups in 3-nitro-1H-pyrazole-5-carbonitrile makes it a valuable building block for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and as high-energy-density materials.

A critical aspect of working with nitrated heterocyclic compounds is their inherent energetic nature. A comprehensive assessment of their thermodynamic properties and thermal stability is not only a matter of scientific inquiry but also a crucial safety requirement. This guide will delve into the essential techniques and theoretical considerations for such an evaluation.

Foundational Physicochemical Properties

Before delving into complex thermodynamic analysis, it is essential to establish the fundamental physicochemical properties of 3-nitro-1H-pyrazole-5-carbonitrile. These properties provide the initial dataset for safety assessments and for planning further experimental work.

PropertyValue/InformationSource
Molecular Formula C₄H₂N₄O₂Inferred from name
Molecular Weight 138.09 g/mol Calculated
CAS Number 1204246-72-9[1]
Appearance Likely a solid at room temperatureInferred from related compounds

Experimental Determination of Thermodynamic Properties and Thermal Stability

The characterization of thermodynamic properties and thermal stability is primarily achieved through a suite of thermoanalytical techniques. The following sections detail the most relevant experimental protocols for 3-nitro-1H-pyrazole-5-carbonitrile.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature.[2][3] This technique provides invaluable information on melting point, phase transitions, and decomposition temperatures.

Experimental Protocol: DSC Analysis of 3-nitro-1H-pyrazole-5-carbonitrile

  • Sample Preparation: Accurately weigh 1-3 mg of 3-nitro-1H-pyrazole-5-carbonitrile into a hermetically sealed aluminum or gold-plated high-pressure crucible. The use of a high-pressure crucible is crucial to suppress the evaporation of the sample, ensuring that the observed thermal events correspond to decomposition rather than volatilization.[2]

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to provide a controlled atmosphere.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition, for instance, 30 °C.

    • Ramp the temperature at a constant heating rate. Typical heating rates for screening are 5, 10, and 20 °C/min. For kinetic studies, a wider range of heating rates is recommended.[2]

    • Continue heating to a final temperature that ensures complete decomposition, for example, 400 °C.

  • Data Analysis:

    • The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition.

    • Determine the onset temperature (Tonset) and the peak maximum temperature (Tpeak) of the exothermic decomposition peak. The Tonset is a critical indicator of the initiation of thermal decomposition.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of Sample seal Seal in High-Pressure Crucible weigh->seal load Load Sample & Reference seal->load purge Purge with N2 load->purge heat Apply Temperature Program purge->heat record Record Heat Flow heat->record thermogram Generate Thermogram record->thermogram analyze Determine Tonset & Tpeak thermogram->analyze

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is essential for determining decomposition temperatures, assessing thermal stability, and quantifying mass loss during decomposition.

Experimental Protocol: TGA of 3-nitro-1H-pyrazole-5-carbonitrile

  • Sample Preparation: Place 5-10 mg of 3-nitro-1H-pyrazole-5-carbonitrile into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Position the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a defined flow rate.

  • Temperature Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • The TGA curve plots the percentage of mass remaining versus temperature.

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Diagram: TGA Experimental Workflow

TGA_Workflow prep Prepare Sample (5-10 mg) load Load into TGA pan prep->load setup Instrument Setup (Atmosphere, Flow Rate) load->setup heating Controlled Heating Program setup->heating measure Measure Mass Change heating->measure analyze Analyze TGA/DTG Curves measure->analyze HOF_Calculation start Build Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq energy Calculate Total Electronic Energy freq->energy isodesmic Use Isodesmic Reactions energy->isodesmic hof Calculate Heat of Formation isodesmic->hof

Caption: Computational workflow for heat of formation.

Bond Dissociation Energy

The bond dissociation energy (BDE) of the weakest bond in a molecule is often correlated with its thermal stability. The initial step in the thermal decomposition of many nitro compounds is the cleavage of the C-NO₂ or N-NO₂ bond. Calculating the BDE of these bonds can provide insights into the decomposition mechanism and relative stability. [5]

Summary of Key Parameters and Their Interpretation

ParameterMethod of DeterminationSignificance
Melting Point (Tm) DSCDefines the solid-to-liquid phase transition.
Decomposition Onset Temperature (Tonset) DSC, TGAIndicates the temperature at which thermal decomposition begins; a key measure of thermal stability.
Decomposition Peak Temperature (Tpeak) DSCRepresents the temperature of the maximum rate of decomposition.
Enthalpy of Decomposition (ΔHd) DSCQuantifies the energy released during decomposition.
Mass Loss (%) TGAIndicates the extent of decomposition and the nature of the decomposition products (volatile vs. residue).
Heat of Formation (ΔHf) Computational Chemistry, CalorimetryA measure of the energy content of the molecule.
Bond Dissociation Energy (BDE) Computational ChemistryProvides insight into the initial steps of thermal decomposition.

Conclusion

A comprehensive understanding of the thermodynamic properties and thermal stability of 3-nitro-1H-pyrazole-5-carbonitrile is essential for its safe and effective application in research and development. This guide has outlined the critical experimental and computational methodologies for characterizing these properties. While specific data for this molecule is sparse, the protocols and theoretical frameworks presented here, based on established practices for related nitropyrazole compounds, provide a robust roadmap for researchers. The application of techniques such as DSC, TGA, and computational modeling will enable the generation of the necessary data to advance the use of 3-nitro-1H-pyrazole-5-carbonitrile in the development of new pharmaceuticals and advanced materials.

References

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Instrumental Analysis. Cengage Learning.
  • Roduit, B., Folly, P., & Berger, B. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(4), 781-788.
  • Singh, S., & Kumar, R. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology, 11(2), 1-6.
  • Smiglak, M., & Lewandowski, G. (2018). Types of calorimeters with distinguished marks and problems. ResearchGate. Retrieved from [Link]

  • Ukalska-Jaruga, A., & Smreczak, B. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS ONE, 12(12), e0189653.

Sources

Protocols & Analytical Methods

Method

Strategic Overview: The Challenge of 3-Nitro-1H-pyrazole-5-carbonitrile

An Application Note on the functionalization of highly electron-deficient heterocycles. 3-Nitro-1H-pyrazole-5-carbonitrile is a densely functionalized, electron-deficient heterocyclic building block.

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the functionalization of highly electron-deficient heterocycles.

3-Nitro-1H-pyrazole-5-carbonitrile is a densely functionalized, electron-deficient heterocyclic building block. Its unique architecture—combining a strongly electron-withdrawing nitro group (-NO₂), a cyano group (-CN), and an acidic N-H bond—makes it a highly sought-after precursor in the synthesis of high-energy density materials (HEDMs) 1, agrochemicals, and pharmaceutical intermediates.

However, functionalizing this scaffold via N-alkylation presents a significant synthetic challenge: regioselectivity . The ambidentate nature of the pyrazole ring allows for alkylation at either the N1 or N2 position. This guide provides a field-proven, causality-driven methodology to control the N-alkylation of 3-nitro-1H-pyrazole-5-carbonitrile, ensuring high yields and predictable isomeric ratios.

Mechanistic Causality & Reaction Design

To design a successful alkylation protocol, one must first understand the electronic environment of the substrate. The pKa of an unsubstituted pyrazole is approximately 14.2. However, the introduction of the -NO₂ and -CN groups drastically increases the acidity of the N-H bond, dropping the pKa to < 6.0 2. This fundamental property dictates our reaction design:

  • Base Selection (Avoiding Overkill) : Because the N-H proton is highly acidic, strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) are unnecessary. In fact, strong bases can be detrimental, inducing side reactions such as nucleophilic attack on the nitrile group. Mild inorganic bases—specifically Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)—are optimal. They quantitatively generate the pyrazolide anion without compromising functional group tolerance.

  • Solvent Effects : The alkylation of the pyrazolide anion proceeds via an Sₙ2 mechanism. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are preferred because they heavily solvate the metal cation (K⁺ or Cs⁺), leaving a "naked," highly nucleophilic pyrazolide anion.

  • Regioselectivity (N1 vs. N2) : The pyrazolide anion is resonance-stabilized. Alkylation adjacent to the cyano group (N1) is generally sterically favored because the linear -CN group presents less steric bulk than the trigonal planar -NO₂ group. However, crystallographic evidence suggests that specific electrophiles (e.g., those with carbonyls or hydrogen-bond donors) can engage in "attractive interactions" with the nitro group, shifting the bias toward the N2 position 3.

G Substrate 3-nitro-1H-pyrazole-5-carbonitrile (pKa < 6.0) BaseChoice Base Selection Substrate->BaseChoice MildBase Mild Base (K2CO3, Cs2CO3) Controlled Deprotonation BaseChoice->MildBase Preferred for functional tolerance StrongBase Strong Base (NaH) Risk of Side Reactions BaseChoice->StrongBase Avoid unless absolutely necessary SolventDMF Polar Aprotic (DMF/DMSO) Enhanced Nucleophilicity MildBase->SolventDMF SolventMeCN Less Polar (MeCN) Kinetic Control MildBase->SolventMeCN Alkylation Addition of Electrophile (R-X) SN2 Mechanism SolventDMF->Alkylation SolventMeCN->Alkylation Isomer1 1-Alkyl-3-nitro-1H-pyrazole-5-carbonitrile (Sterically Favored N1) Alkylation->Isomer1 Bulky R-X Standard Conditions Isomer2 1-Alkyl-5-nitro-1H-pyrazole-3-carbonitrile (Electronically Favored N2) Alkylation->Isomer2 H-Bonding R-X Attractive Interactions

Logical workflow for optimizing the N-alkylation of 3-nitro-1H-pyrazole-5-carbonitrile.

Quantitative Data: Condition Optimization Matrix

The following table summarizes expected conversion rates and regioisomeric ratios based on standard optimization matrices for electron-deficient pyrazoles.

Table 1: Influence of Reaction Parameters on Yield and Regioselectivity

SolventBase (1.5 eq)Temp (°C)Electrophile (R-X)Conversion (%)Ratio (N1:N2)*
DMFK₂CO₃25Methyl Iodide (MeI)>95%85 : 15
MeCNCs₂CO₃60Benzyl Bromide (BnBr)>90%92 : 8
THFNaH0 to 25Methyl Iodide (MeI)75%60 : 40
DMSODIPEA (0.2 eq)25Ethyl Acrylate (Michael)>95%>95 : 5

*Note: N1 refers to the position adjacent to the -CN group. Ratios are typically determined via crude ¹H-NMR integration of the pyrazole C4-H proton.

Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of each step, allowing the researcher to verify success before proceeding.

Protocol A: Standard Regioselective N-Alkylation (K₂CO₃ / DMF)

Optimized for primary alkyl halides and benzyl halides.

Reagents:

  • 3-nitro-1H-pyrazole-5-carbonitrile (1.0 eq, 10 mmol, 1.38 g)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 15 mmol, 2.07 g)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq, 11 mmol)

  • Anhydrous DMF (50 mL)

Step-by-Step Methodology:

  • Preparation & Deprotonation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole-5-carbonitrile and finely powdered anhydrous K₂CO₃.

  • Solvent Addition : Purge the flask with Argon for 5 minutes. Add 50 mL of anhydrous DMF. Stir the suspension vigorously at 25 °C for 30 minutes.

    • Causality: The 30-minute pre-stir ensures complete formation of the pyrazolide anion. The solution will undergo a slight color change (typically shifting to a deeper yellow/orange), visually validating anion formation.

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide dropwise over 10 minutes via syringe.

    • Causality: Dropwise addition at 0 °C prevents localized concentration spikes and mitigates the exothermic Sₙ2 reaction, suppressing di-alkylation artifacts or thermal degradation.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3–5 hours.

  • In-Process Control (IPC) : Monitor reaction completion via TLC (Eluent: Hexanes/EtOAc 7:3). The starting material (R_f ~ 0.1, highly polar due to the N-H bond) should disappear entirely, replaced by two closely eluting spots (R_f ~ 0.5-0.6) corresponding to the N1 and N2 isomers.

  • Quenching : Pour the reaction mixture into 150 mL of saturated aqueous NH₄Cl to quench any unreacted base and protonate trace unreacted starting material. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • DMF Removal (Critical Step) : Wash the combined organic layers with a 5% aqueous LiCl solution (4 × 50 mL), followed by brine (50 mL).

    • Causality: DMF is notoriously difficult to remove via rotary evaporation and can ruin chromatographic separations. The LiCl wash alters the partition coefficient, effectively stripping DMF into the aqueous phase without losing the product.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to separate the N1 and N2 isomers.

Mechanism SM 3-nitro-1H-pyrazole- 5-carbonitrile Base Base (K2CO3) - HCO3-, - K+ SM->Base Deprotonation Anion Delocalized Pyrazolide Anion Base->Anion TS1 Transition State 1 (Sterically favored) Anion->TS1 R-X attack at N1 TS2 Transition State 2 (Electronically favored) Anion->TS2 R-X attack at N2 Prod1 N1-Alkyl Isomer (Major Product) TS1->Prod1 Fast kinetics Prod2 N2-Alkyl Isomer (Minor Product) TS2->Prod2 Slow kinetics

Mechanistic pathway of pyrazolide anion formation and subsequent regioselective N-alkylation.

Protocol B: Aza-Michael Addition (DIPEA / DMSO)

Optimized for electron-deficient olefins (e.g., acrylates) to achieve >95% N1 selectivity.

Step-by-Step Methodology:

  • Setup : Dissolve 3-nitro-1H-pyrazole-5-carbonitrile (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (0.2 eq).

    • Causality: A catalytic amount of a soluble, sterically hindered organic base is sufficient for conjugate additions. This prevents the base-catalyzed polymerization of the Michael acceptor.

  • Electrophile : Add the Michael acceptor (e.g., ethyl acrylate) (1.5 eq). Stir at room temperature for 24 hours.

  • Workup : Dilute the reaction mixture with cold water (5 volumes) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum. This method bypasses chromatography entirely, yielding highly pure N1 isomer due to thermodynamic control.

References

  • Conjugated Pyrazole-Triazole/Oxadiazole Derivatives via Nitro Functionalization: Toward High-Performance Energetic Materials Source: ACS Publications (Organic Letters) URL:[Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters Source: ResearchGate URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 3-Nitro-1H-pyrazole-5-carbonitrile Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Regioselective functionalization, catalytic causality, and robust protocol design Executive Summary & Scaffold Analytics...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Regioselective functionalization, catalytic causality, and robust protocol design

Executive Summary & Scaffold Analytics

The 3-nitro-1H-pyrazole-5-carbonitrile scaffold is a highly versatile, yet electronically demanding, building block used extensively in the development of high-energy density materials (HEDMs), agrochemicals, and pharmaceutical intermediates. The presence of two strongly electron-withdrawing groups (EWGs)—the nitro group at C3 and the carbonitrile group at C5—drastically alters the electronic landscape of the pyrazole ring.

From a synthetic perspective, this dual-EWG substitution creates two distinct opportunities for cross-coupling:

  • N1-Functionalization: The electron-withdrawing nature of the scaffold significantly lowers the pKa of the N1-proton (pKa ~9.0), making it highly acidic but poorly nucleophilic. This necessitates specialized Cu-catalyzed Chan-Lam or Ullmann-type conditions for N-arylation .

  • C4-Functionalization: The C4 position is the only unsubstituted carbon on the ring. The flanking EWGs render the C4-H bond highly acidic, allowing for direct Pd-catalyzed C-H arylation , or facile electrophilic halogenation followed by standard Suzuki-Miyaura cross-coupling.

This application note details field-proven protocols for both N1 and C4 functionalization, explaining the thermodynamic and kinetic causality behind each experimental parameter.

Strategy I: N-Arylation via Cu-Catalyzed Chan-Lam Coupling

Direct N-arylation of 3-nitro-1H-pyrazole-5-carbonitrile using standard nucleophilic aromatic substitution (S_NAr) is often low-yielding due to the attenuated nucleophilicity of the pyrazole nitrogen. Instead, the Chan-Lam coupling utilizing arylboronic acids under oxidative copper catalysis provides a robust, room-temperature alternative.

Mechanistic Causality

The reaction relies on a Cu(II) precatalyst. The addition of a mild base (e.g., pyridine or triethylamine) serves a dual purpose: it deprotonates the acidic N1-H of the pyrazole and acts as a stabilizing ligand for the copper center. The reaction must be run open to the atmosphere; molecular oxygen acts as the terminal oxidant, driving the critical oxidation of the Cu(II) intermediate to a highly reactive Cu(III) species, which subsequently undergoes reductive elimination to form the C-N bond .

G A 3-nitro-1H-pyrazole- 5-carbonitrile C Cu(OAc)2 (cat.) Pyridine, O2 (Air) A->C B Arylboronic Acid Ar-B(OH)2 B->C D N1-Aryl-3-nitro-1H- pyrazole-5-carbonitrile C->D Transmetalation & Reductive Elimination

Figure 1: Workflow and mechanistic pathway for the Chan-Lam N-arylation of the pyrazole scaffold.

Protocol 1.1: Standard Chan-Lam N-Arylation

Self-Validating System: The progress of this reaction is easily monitored by the color change of the solution (from blue/green Cu(II) to transient dark brown/black Cu(III) species) and the consumption of the highly UV-active starting material via LC-MS.

  • Preparation: In a 50 mL round-bottom flask open to the air, dissolve 3-nitro-1H-pyrazole-5-carbonitrile (1.0 mmol, 138 mg) and the desired arylboronic acid (2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst & Base Addition: Add anhydrous Copper(II) acetate (Cu(OAc)2, 0.1 mmol, 18 mg) followed by Pyridine (2.0 mmol, 161 µL).

    • Expert Insight: Do not use strongly coordinating solvents like DMSO, as they can outcompete the pyrazole for copper coordination.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 16–24 hours. Ensure the flask is unsealed or fitted with a drying tube to allow continuous O2 ingress.

  • Workup: Dilute the mixture with DCM (20 mL) and wash sequentially with 1M aqueous HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO3 (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Strategy II: C4-Functionalization via Halogenation and Suzuki-Miyaura Coupling

While direct C-H arylation at C4 is possible, it often suffers from limited substrate scope and requires high palladium loadings . A more universally reliable approach for library generation is the two-step sequence: C4-iodination followed by Suzuki-Miyaura cross-coupling.

Mechanistic Causality

Before halogenation and cross-coupling, the N1 position must be protected or alkylated (e.g., N-methylation). A free, highly acidic N-H can poison the palladium catalyst during the Suzuki step by forming stable, inactive Pd-N complexes. For the cross-coupling step, the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is selected because its large bite angle prevents catalyst deactivation by the strongly coordinating carbonitrile group on the substrate.

G Step1 1. N-Alkylation (MeI, K2CO3, DMF) Step2 2. C4-Iodination (NIS, TFA cat., 80°C) Step1->Step2 Blocks Pd-poisoning Step3 3. Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, Base) Step2->Step3 Installs electrophilic handle Product 1-Methyl-3-nitro-4-aryl- 1H-pyrazole-5-carbonitrile Step3->Product C-C Bond Formation

Figure 2: Step-by-step workflow for the C4-arylation via a halogenation/Suzuki-Miyaura sequence.

Protocol 2.1: Synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
  • N-Methylation: To a solution of 3-nitro-1H-pyrazole-5-carbonitrile (10 mmol) in DMF (20 mL), add K2CO3 (15 mmol) and Iodomethane (12 mmol). Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and concentrate to yield the N-methyl intermediate.

  • Iodination: Dissolve the crude N-methyl pyrazole in Acetonitrile (25 mL). Add N-Iodosuccinimide (NIS, 12 mmol) and a catalytic amount of Trifluoroacetic acid (TFA, 0.5 mmol).

    • Expert Insight: The TFA protonates the pyrazole slightly, increasing the electrophilicity of the transient iodine species generated from NIS.

  • Heating: Heat the mixture to 80 °C for 6 hours. Monitor by LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, quench with 10% aqueous sodium thiosulfate (Na2S2O3) to destroy excess iodine, extract with EtOAc, and purify via recrystallization (EtOH) to afford the pure 4-iodo building block.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling at C4
  • Reaction Setup: In a microwave vial or Schlenk flask, combine 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (1.0 mmol), arylboronic acid (1.5 mmol), and K2CO3 (2.5 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Add Pd(dppf)Cl2·CH2Cl2 adduct (0.05 mmol, 5 mol%).

    • Expert Insight: The addition of water is critical; it dissolves the inorganic base, facilitating the formation of the reactive boronate species required for the transmetalation step.

  • Coupling: Seal the vessel, purge with N2, and heat at 90 °C for 8 hours.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black. Partition between EtOAc and brine, dry the organic phase, and isolate the C4-arylated product via column chromatography.

Quantitative Data Summary

The following table summarizes the operational parameters, expected yields, and strategic advantages of the cross-coupling methodologies discussed above.

StrategyFunctionalization SiteKey Catalyst / ReagentsTypical YieldPrimary AdvantagePrimary Limitation
Chan-Lam Coupling N1 (Nitrogen)Cu(OAc)2 (10 mol%), Pyridine, O265 - 85%Mild room-temperature conditions; tolerates diverse functional groups.Requires stoichiometric base and open-air setup; sensitive to steric hindrance on the boronic acid.
Direct C-H Arylation C4 (Carbon)Pd(OAc)2 (10 mol%), Ag2CO340 - 60%Step-economic; avoids pre-functionalization (halogenation).High catalyst loading required; prone to homocoupling side reactions.
Halogenation + Suzuki C4 (Carbon)Pd(dppf)Cl2 (5 mol%), K2CO375 - 95% (Suzuki step)Highly reliable; broad substrate scope; scalable to multi-gram quantities.Requires a three-step sequence (Protection -> Iodination -> Coupling).

References

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Source: Beilstein Journal of Organic Chemistry (2012) URL:[Link]

  • Palladium Catalyzed Arylation and Benzylation of Nitroarenes using Aryl Sulfonates and Benzyl Acetates. Source: Journal of the American Chemical Society (2013) URL:[Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Source: Organic Process Research & Development (2022) URL:[Link]

Technical Notes & Optimization

Troubleshooting

preventing nitrile hydrolysis during 3-nitro-1H-pyrazole-5-carbonitrile reactions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-nitro-1H-pyrazole-5-carbonitrile. This guide provides in-depth technical information, troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-nitro-1H-pyrazole-5-carbonitrile. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges of working with this versatile but sensitive molecule, with a particular focus on preventing unwanted nitrile hydrolysis.

Introduction: The Challenge of Nitrile Stability

3-Nitro-1H-pyrazole-5-carbonitrile is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. However, the very features that make it attractive—the strongly electron-withdrawing nitro and cyano groups on the pyrazole ring—also render the nitrile group susceptible to hydrolysis under various reaction conditions. This unwanted side reaction can lead to the formation of the corresponding amide or carboxylic acid, reducing the yield of your desired product and complicating purification.

This guide is designed to provide you with the foundational knowledge and practical strategies to mitigate and prevent nitrile hydrolysis, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 3-nitro-1H-pyrazole-5-carbonitrile.

Q1: Why is the nitrile group in 3-nitro-1H-pyrazole-5-carbonitrile so prone to hydrolysis?

A1: The susceptibility to hydrolysis is due to the electron-deficient nature of the pyrazole ring, which is amplified by the presence of two powerful electron-withdrawing groups: the 3-nitro group and the 5-cyano group. This strong electron withdrawal significantly increases the electrophilicity of the nitrile carbon, making it a more favorable target for nucleophilic attack by water or hydroxide ions.[1][2]

Q2: Under what conditions is nitrile hydrolysis most likely to occur?

A2: Nitrile hydrolysis is typically catalyzed by either acid or base.[3][4][5]

  • Acidic Conditions: Strong acids (e.g., HCl, H₂SO₄) protonate the nitrile nitrogen, which greatly enhances the electrophilicity of the nitrile carbon and facilitates the attack of weak nucleophiles like water.[6][7]

  • Basic Conditions: Strong bases (e.g., NaOH, KOH) generate hydroxide ions (OH⁻), which are potent nucleophiles that can directly attack the electrophilic nitrile carbon.[2][5] For 3-nitro-1H-pyrazole-5-carbonitrile, the pyrazole N-H proton is also acidic and can be deprotonated under basic conditions, which can further influence the reactivity of the molecule.

Q3: Can I stop the hydrolysis at the amide stage?

A3: While the hydrolysis of a nitrile proceeds through an amide intermediate, isolating this amide can be challenging. Under acidic conditions, the hydrolysis typically proceeds all the way to the carboxylic acid.[3][4] With basic hydrolysis, it is sometimes possible to stop at the amide stage by using milder conditions, such as lower temperatures and shorter reaction times. However, for a highly activated nitrile like the one in our topic compound, this can be difficult to control.

Q4: Are there any "safe" solvents to use to minimize hydrolysis?

A4: The key is to use anhydrous (dry) aprotic solvents. Examples include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

It is crucial to ensure these solvents are thoroughly dried before use, as even trace amounts of water can lead to hydrolysis, especially in the presence of acidic or basic reagents or impurities.

Q5: I need to perform a reaction in the presence of water. What can I do?

A5: If water is unavoidable, consider using a buffered system to maintain a neutral pH. Additionally, running the reaction at a lower temperature can help to reduce the rate of hydrolysis. In some cases, specialized catalytic systems that promote the desired reaction at a much faster rate than hydrolysis can be employed.

Troubleshooting Guide: Preventing Nitrile Hydrolysis

This section provides a structured approach to troubleshooting and preventing nitrile hydrolysis during your reactions with 3-nitro-1H-pyrazole-5-carbonitrile.

Problem 1: Nitrile hydrolysis observed under basic conditions.

Symptoms:

  • Formation of a more polar byproduct, identified as the corresponding amide or carboxylic acid by LC-MS or TLC.

  • Reduced yield of the desired product.

  • Evolution of ammonia gas (in the case of complete hydrolysis to the carboxylate salt under strong base).

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Presence of Water Trace water in solvents or reagents acts as a nucleophile.Use freshly dried, anhydrous solvents. Dry all reagents thoroughly.
Strongly Basic Conditions Hydroxide ions are strong nucleophiles that directly attack the nitrile.Use a non-nucleophilic organic base (e.g., DBU, DIPEA) instead of inorganic hydroxides. If a stronger base is needed, consider using a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures.
Elevated Temperatures Higher temperatures accelerate the rate of hydrolysis.Perform the reaction at the lowest possible temperature that allows for a reasonable rate of the desired transformation. Consider cooling the reaction to 0 °C or below.
Prolonged Reaction Times Longer exposure to basic conditions increases the likelihood of hydrolysis.Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Problem 2: Nitrile hydrolysis observed under acidic conditions.

Symptoms:

  • Formation of the corresponding carboxylic acid as a major byproduct.

  • Difficulty in isolating the desired product in its nitrile form.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Aqueous Acidic Workup Quenching the reaction with aqueous acid can lead to rapid hydrolysis.Neutralize the reaction mixture with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) instead of a strong acid.
Use of Protic Solvents Protic solvents (e.g., methanol, ethanol) can participate in solvolysis, which is a form of hydrolysis.Use anhydrous aprotic solvents.
Strong Acid Catalysis Strong acids aggressively promote hydrolysis.If acid catalysis is required, consider using a milder Lewis acid that is less likely to promote hydrolysis. Alternatively, explore non-acidic routes to your desired product.

Advanced Strategies for Preserving the Nitrile Group

For particularly challenging transformations, the following advanced strategies can be employed:

  • Anhydrous Reaction Conditions: This is the most critical factor. Ensure all glassware is oven-dried, reactions are run under an inert atmosphere (e.g., nitrogen or argon), and all solvents and reagents are scrupulously dried.

  • Use of Non-Nucleophilic Bases: When a base is required, opt for non-nucleophilic options such as:

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) in an aprotic solvent.

  • Modern Catalytic Methods: For certain reactions like nitrile hydration to amides, modern metal-based catalysts can offer high selectivity under neutral conditions, avoiding the harsh environments that lead to over-hydrolysis.[8]

  • Protecting Groups: While less common for nitriles, in some complex syntheses, a temporary protecting group strategy might be considered. However, this adds extra steps to the synthesis.

Experimental Protocol: N-Alkylation of 3-Nitro-1H-pyrazole-5-carbonitrile

This protocol provides a step-by-step method for the N-alkylation of 3-nitro-1H-pyrazole-5-carbonitrile, a common reaction where nitrile hydrolysis can be a concern if not properly controlled.

Objective: To synthesize 1-alkyl-3-nitro-1H-pyrazole-5-carbonitrile while minimizing the formation of the corresponding amide and carboxylic acid.

Materials:

  • 3-Nitro-1H-pyrazole-5-carbonitrile

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Ensure the 3-nitro-1H-pyrazole-5-carbonitrile is dry.

    • Use a fresh, sealed bottle of anhydrous DMF.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-nitro-1H-pyrazole-5-carbonitrile (1.0 eq).

    • Add finely powdered, anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF to form a stirrable suspension (approximately 0.1 M concentration of the pyrazole).

  • Reaction Execution:

    • Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the pyrazole N-H.

    • Slowly add the alkyl halide (1.1 eq) to the suspension via syringe.

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when encountering nitrile hydrolysis.

Nitrile_Hydrolysis_Troubleshooting start Nitrile Hydrolysis Detected check_conditions Identify Reaction Conditions start->check_conditions acidic Acidic Conditions check_conditions->acidic Acidic basic Basic Conditions check_conditions->basic Basic acid_cause1 Aqueous Acidic Workup? acidic->acid_cause1 basic_cause1 Strong Nucleophilic Base (e.g., NaOH)? basic->basic_cause1 acid_sol1 Use Weak Base (e.g., NaHCO₃) for Neutralization acid_cause1->acid_sol1 Yes acid_cause2 Protic Solvent? acid_cause1->acid_cause2 No end Nitrile Preserved acid_sol1->end acid_sol2 Switch to Anhydrous Aprotic Solvent acid_cause2->acid_sol2 Yes acid_cause2->end No acid_sol2->end basic_sol1 Use Non-Nucleophilic Base (e.g., DBU, DIPEA, K₂CO₃) basic_cause1->basic_sol1 Yes basic_cause2 Presence of Water? basic_cause1->basic_cause2 No basic_sol1->end basic_sol2 Use Anhydrous Solvents and Reagents basic_cause2->basic_sol2 Yes basic_cause3 High Temperature? basic_cause2->basic_cause3 No basic_sol2->end basic_sol3 Lower Reaction Temperature basic_cause3->basic_sol3 Yes basic_cause3->end No basic_sol3->end

Caption: Troubleshooting flowchart for nitrile hydrolysis.

Conclusion

Successfully working with 3-nitro-1H-pyrazole-5-carbonitrile hinges on a thorough understanding of its reactivity and the careful control of reaction conditions to prevent unwanted nitrile hydrolysis. By implementing the strategies outlined in this guide—rigorous exclusion of water, judicious choice of reagents, and careful temperature control—researchers can confidently utilize this valuable building block in their synthetic campaigns.

References

  • El-Emary, T. I., & Abdel-Mohsen, S. A. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51.
  • Teixeira, C., et al. (2020).
  • Nguyen, V-T., et al. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 12(52), 33875-33884.
  • Rizk, H. F., et al. (2011). Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1. European Journal of Medicinal Chemistry, 46(9), 4236-4243.
  • Pevzner, M. S., et al. (1997). Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Russian Chemical Bulletin, 46(8), 1432-1436.
  • El-Aal, A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 198-212.
  • Dalinger, I. L., et al. (2013). Synthesis and Comparison of the Reactivity of 3,4,5-1H-Trinitropyrazole and Its N-Methyl Derivative. Propellants, Explosives, Pyrotechnics, 38(4), 543-553.
  • Borghs, J. C., et al. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. The Journal of Organic Chemistry, 84(13), 7927-7935.
  • NIST. (n.d.). Pyrazole, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Habraken, C. L., & Janssen, J. W. A. M. (1971). Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3081-3084.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Jiang, Y., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o65.
  • PubChem. (n.d.). 1H-Pyrazole-5-carbonitrile. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2006). 5-Benzo[1][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses, 83, 143.

  • CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. (2016).
  • Liu, Y., et al. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters, 15(8), 1850-1853.
  • YouTube. (2018, June 24). Nitriles: base hydrolysis. [Video]. YouTube.
  • Kanishchev, O. S., et al. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Molbank, 2018(4), M1017.
  • PubChem. (n.d.). 3-Nitropyrazole. Retrieved from [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 234-243.
  • PubChem. (n.d.). Methyl 3-nitro-1h-pyrazole-5-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 3-Nitro-1H-pyrazole-5-carbonitrile Crude Mixtures

Welcome to the technical support center for the chromatographic purification of 3-nitro-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 3-nitro-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the purification of this and structurally similar polar nitroaromatic compounds.

Section 1: Troubleshooting Common Purification Issues

The purification of 3-nitro-1H-pyrazole-5-carbonitrile can present several challenges, from poor separation to compound degradation. This section provides a systematic approach to identifying and resolving these common issues.

Table 1: Troubleshooting Guide for Chromatographic Purification
Observed Issue Potential Causes Recommended Solutions & Explanations
Poor Peak Resolution / Co-elution of Impurities - Inappropriate solvent system polarity.- Unsuitable stationary phase.- Column overloading.- Optimize Mobile Phase: The polarity of the eluent is critical. For normal-phase chromatography (e.g., silica gel), start with a low polarity solvent system and gradually increase the polarity. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes.[1] If separation is still poor, consider a gradient elution, starting with a low percentage of the polar solvent and gradually increasing it.[2][3]- Change Stationary Phase: If silica gel proves ineffective, consider alternative stationary phases like alumina (neutral or basic) for acid-sensitive compounds, or reverse-phase silica (e.g., C18).[4]- Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, for a difficult separation, a sample-to-silica ratio of 1:40 or higher may be necessary.[3]
Peak Tailing - Strong interaction with the stationary phase (e.g., acidic silanol groups on silica).- Compound is too polar for the chosen mobile phase.- Modify the Mobile Phase: For basic compounds like pyrazoles, peak tailing on silica gel is often due to interaction with acidic silanol groups.[5] Adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonium hydroxide in methanol to the mobile phase can mitigate this by competing for the active sites.[4]- Use a Different Stationary Phase: Consider using a less acidic, "Type-B" high-purity silica column or a polar-embedded column.[5] Alternatively, reverse-phase chromatography can be a good option for polar compounds.[4][6][7][8]
Streaking on TLC Plate - Sample overloading.- Inappropriate solvent system.- Compound instability on the stationary phase.- Dilute the Sample: Spot a smaller amount of a more dilute sample on the TLC plate.[4]- Adjust Solvent System: Add a small amount of a more polar solvent like methanol or a modifier such as acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[4]- Test for Degradation: Run a 2D TLC to check for compound degradation on the acidic silica gel. If degradation is observed, switch to a neutral stationary phase like alumina or consider reverse-phase chromatography.[4]
Low or No Recovery of Compound - Compound is irreversibly adsorbed onto the column.- Compound is unstable under the chromatographic conditions.- Compound is too polar and not eluting.- Increase Eluent Polarity: For highly polar compounds, a more polar mobile phase, such as methanol in dichloromethane, may be required to elute the compound from the column.[1][9]- Deactivate the Stationary Phase: For potentially acid-sensitive compounds, deactivating the silica gel can be beneficial.[2]- Consider Reverse-Phase Chromatography: In reverse-phase chromatography, the most polar compounds elute first, which can be advantageous for highly polar molecules.[4] A common mobile phase is a mixture of water and acetonitrile or methanol.[6]
Compound Degradation - Acidity of the stationary phase.- Thermal instability.- Use a Neutral Stationary Phase: Switch from silica gel to neutral alumina to avoid degradation of acid-sensitive compounds.[4]- Monitor for Instability: Nitro-substituted pyrazoles can be prone to thermal decomposition.[10] It is important to handle the compound at appropriate temperatures during the purification process.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 3-nitro-1H-pyrazole-5-carbonitrile.

Q1: What is the best starting point for developing a flash chromatography method for 3-nitro-1H-pyrazole-5-carbonitrile?

A1: A good starting point is to use thin-layer chromatography (TLC) to screen for an appropriate solvent system. For a polar compound like 3-nitro-1H-pyrazole-5-carbonitrile on a normal phase silica gel plate, begin with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][9] Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[9] This Rf range generally provides good separation in flash chromatography.[11]

Q2: My compound is very polar and remains at the baseline on the TLC plate even with 100% ethyl acetate. What should I do?

A2: If your compound is too polar for an ethyl acetate/hexane system, you will need to use a more polar mobile phase. A common next step is to try a mixture of methanol and dichloromethane.[1][9] Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it. For very polar compounds, adding a small amount of ammonium hydroxide in methanol to the eluent can help to move them off the baseline.[4]

Q3: Should I consider reverse-phase chromatography for this compound?

A3: Yes, reverse-phase chromatography (RPC) is an excellent alternative, especially for polar compounds.[6][7][8] In RPC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol mixtures).[6] Your polar compound will have weaker interactions with the stationary phase and elute earlier. This can be particularly useful if you are experiencing strong adsorption or degradation on silica gel.

Q4: How can I be sure my compound is not degrading during purification?

A4: The pyrazole ring itself is generally stable, but certain substituents can affect its stability.[10] Nitro-substituted pyrazoles, in particular, can be sensitive.[10][12] To check for degradation, you can perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If you see spots that are not on the diagonal, it suggests that your compound may be degrading on the plate.[4] If degradation is suspected, using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography is recommended.[4]

Q5: What is the best way to load my sample onto the column?

A5: There are two main methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve the crude mixture in a minimal amount of a solvent that is as non-polar as possible but still fully dissolves your sample.[9] The solvent used for loading should ideally be the same as or less polar than the initial mobile phase to ensure a narrow starting band.

  • Dry Loading: If your sample is not very soluble in the initial mobile phase, dry loading is preferred. Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column. This technique often leads to better separation.[3]

Section 3: Experimental Workflow & Protocols

Workflow for Purification Method Selection

Caption: Decision workflow for selecting a purification method.

Protocol: Flash Chromatography of 3-Nitro-1H-pyrazole-5-carbonitrile

This protocol provides a general guideline for the purification of 3-nitro-1H-pyrazole-5-carbonitrile using normal-phase flash chromatography.

1. Materials:

  • Crude 3-nitro-1H-pyrazole-5-carbonitrile

  • Silica gel (for flash chromatography)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional modifier)

  • Glass column for flash chromatography

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Using TLC, determine an appropriate solvent system. A good starting point is a 7:3 mixture of hexanes:ethyl acetate.

    • Adjust the solvent ratio to achieve an Rf value of ~0.2-0.3 for the target compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a suitable solvent.

    • Carefully apply the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the silica.

    • Gently add a small amount of the mobile phase to the top of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle pressure (e.g., with a pump or inert gas) to begin the elution.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

References

  • BenchChem. (n.d.). Overcoming challenges in the analysis of nitro compounds.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Nitro Compounds.
  • Unknown. (n.d.). TROUBLESHOOTING GUIDE.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
  • Unknown. (n.d.). SOP: FLASH CHROMATOGRAPHY.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Unknown. (n.d.). General methods for flash chromatography using disposable columns. PMC.
  • Coquerel, Y. (2008, February 14). Some Useful and Practical Tips for Flash Chromatography. EPFL.
  • SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice.
  • Unknown. (n.d.). LC Chromatography Troubleshooting.
  • Unknown. (n.d.). Chromatography Problem Solving and Troubleshooting.
  • Unknown. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
  • Unknown. (2020, August 21). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP).
  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • PubMed. (2024, July 19). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis.
  • BLD Pharm. (n.d.). 3-Nitro-1H-pyrazole-5-carbonitrile.
  • ResearchGate. (2025, October 16). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Google Patents. (n.d.). CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • Unknown. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile.

Sources

Troubleshooting

Process Engineering &amp; Troubleshooting Guide: Scale-Up of 3-Nitro-1H-pyrazole-5-carbonitrile

Introduction & Scientific Context 3-Nitro-1H-pyrazole-5-carbonitrile is a highly functionalized heterocyclic building block critical to the development of High Energy Density Materials (HEDMs) and advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

3-Nitro-1H-pyrazole-5-carbonitrile is a highly functionalized heterocyclic building block critical to the development of High Energy Density Materials (HEDMs) and advanced pharmaceuticals. It serves as the primary starting material for synthesizing asymmetric bicyclic conjugated energetic compounds, such as DNP-OO and DNP-TNF, which achieve exceptional thermal stability and detonation performance[1]. It is also utilized in the synthesis of highly dense isomeric pyrazole–tetrazole hybrids[2].

Scaling up the production of 3-nitro-1H-pyrazole-5-carbonitrile from bench-top to pilot-plant introduces severe challenges, including highly exothermic oxidations, regioselectivity concerns, and thermal degradation during dehydration. This guide provides a self-validating, mechanistically grounded framework for overcoming these scale-up hurdles.

Synthetic Workflow & Scale-Up Strategy

The most robust and regioselective route to 3-nitro-1H-pyrazole-5-carbonitrile avoids direct nitration of 3-cyanopyrazole (which often yields mixed isomers). Instead, it utilizes 3-nitro-5-methylpyrazole as the starting material, progressing through oxidation, amidation, and dehydration[2].

SyntheticWorkflow SM 3-Nitro-5-methylpyrazole (Starting Material) Oxidation Step 1: Oxidation KMnO4, H2O, 80°C SM->Oxidation Acid 3-Nitro-1H-pyrazole- 5-carboxylic acid Oxidation->Acid Amidation Step 2: Amidation SOCl2 then NH3(g) Acid->Amidation Amide 3-Nitro-1H-pyrazole- 5-carboxamide Amidation->Amide Dehydration Step 3: Dehydration POCl3, EtOAc Reflux Amide->Dehydration Product 3-Nitro-1H-pyrazole- 5-carbonitrile (Target Product) Dehydration->Product

Synthetic workflow for 3-nitro-1H-pyrazole-5-carbonitrile from 3-nitro-5-methylpyrazole.

Quantitative Scale-Up Parameters

To maintain safety and yield during scale-up, specific stoichiometric and operational adjustments must be made.

Table 1: Parameter Adjustments from Lab (10 g) to Pilot Scale (5 kg)

Process ParameterLab Scale (10 g)Pilot Scale (5 kg)Scale-Up Adjustment Rationale
KMnO₄ Addition Bolus additionPortioned over 4–6 hrsMitigates severe thermal runaway and localized oxidation hotspots.
Amidation Solvent Neat SOCl₂SOCl₂ in Toluene (5 vol)Improves heat dissipation and prevents product caking during gas evolution.
Dehydration Reagent Neat POCl₃POCl₃ + EtOAc co-solventEnhances amide solubility and prevents thermal polymerization (tar formation).
Overall Yield 78%65%Accounts for mass transfer limitations and filtration losses in the MnO₂ cake.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Step 1: Oxidation of 3-nitro-5-methylpyrazole

Mechanistic Causality: The strongly electron-withdrawing nitro group deactivates the pyrazole core, protecting the ring from oxidative cleavage, while the electron-rich methyl group is selectively oxidized to a carboxylic acid[3].

  • Charge a glass-lined reactor with 3-nitro-5-methylpyrazole (1.0 eq) and deionized water (10 vol). Heat the suspension to 80 °C.

  • Add KMnO₄ (3.5 eq) in 10 equal portions over 4 to 6 hours.

  • Self-Validation Check : Monitor the reaction visually or via an Oxidation-Reduction Potential (ORP) probe. The deep purple color of the permanganate must discharge to a brown MnO₂ precipitate before the next portion is added. If purple persists for >15 minutes, halt addition to prevent hazardous reagent accumulation.

  • Filter the hot mixture through a Celite pad to remove MnO₂. Acidify the filtrate to pH 1 using concentrated HCl to precipitate 3-nitro-1H-pyrazole-5-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

Step 2: Amidation

Mechanistic Causality: Converting the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, allowing for facile nucleophilic acyl substitution by ammonia to form the amide.

  • Suspend 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous toluene (5 vol). Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF (0.05 eq).

  • Heat the mixture to 70 °C.

  • Self-Validation Check : The reaction is complete when gas evolution (SO₂ and HCl) ceases and the suspension turns into a clear, homogeneous solution, indicating total conversion to the acid chloride.

  • Distill off the toluene/SOCl₂ azeotrope under vacuum to remove all residual SOCl₂. Resuspend the residue in fresh anhydrous THF.

  • Cool to 0 °C and slowly bubble anhydrous NH₃ gas into the solution until the pH of an aliquot (quenched in water) is >9. Filter the precipitated 3-nitro-1H-pyrazole-5-carboxamide and dry.

Step 3: Dehydration to Nitrile

Mechanistic Causality: Phosphorus oxychloride (POCl₃) acts as a potent dehydrating agent, converting the primary amide to a nitrile via a Vilsmeier-type intermediate.

  • Suspend 3-nitro-1H-pyrazole-5-carboxamide (1.0 eq) in ethyl acetate (5 vol). Add POCl₃ (2.0 eq).

  • Reflux the mixture (approx. 77 °C) for 6 hours.

  • Self-Validation Check : Perform TLC (EtOAc/Hexane 1:1). The reaction is complete when the highly polar amide spot at the baseline completely disappears, replaced by the faster-moving nitrile spot.

  • Quench the reaction by slow, controlled addition to crushed ice (highly exothermic). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-nitro-1H-pyrazole-5-carbonitrile[2].

Troubleshooting Guide & FAQs

Q: During the KMnO₄ oxidation at the 5 kg scale, we experienced a sudden, violent temperature spike from 80 °C to 105 °C. How can we prevent this? A: This thermal runaway is caused by reagent accumulation. At scale, mass transfer and mixing are slower than in a lab flask. If KMnO₄ is added faster than it is consumed, the unreacted oxidant accumulates in the vessel. When the reaction finally initiates, the accumulated KMnO₄ reacts simultaneously, releasing massive amounts of heat. Solution: Implement ORP (Oxidation-Reduction Potential) monitoring. Do not add the next portion of KMnO₄ until the ORP reading drops sharply, confirming the previous portion has fully reacted.

Q: Our amidation step yields a mixture of the desired amide and unreacted carboxylic acid. What is the root cause? A: This is typically caused by the use of aqueous ammonia (NH₄OH) during the quench, or incomplete removal of excess SOCl₂. Water in the ammonia solution acts as a competing nucleophile, hydrolyzing the highly reactive acid chloride back to the starting carboxylic acid. Solution: After acid chloride formation, you must strip off all residual SOCl₂ via vacuum distillation. Furthermore, strictly use anhydrous NH₃ gas bubbled into a dry solvent (like THF) rather than aqueous ammonia.

Q: Dehydration with POCl₃ works perfectly at the 10 g scale, but at the 5 kg scale, we get a black, intractable tar and very low yields. A: At scale, the extended time required to heat and cool a large reactor exacerbates thermal stress. Prolonged heating in neat POCl₃ leads to thermal degradation of the pyrazole core and polymerization of the nitrile product.

TroubleshootingTree Issue Issue: Low Yield in Dehydration Step (<50%) Check1 Is the reaction mixture turning black/tarry? Issue->Check1 Cause1 Thermal runaway & POCl3 degradation Check1->Cause1 Yes Check2 Is starting amide recovered unreacted? Check1->Check2 No Fix1 Switch to TFAA/Pyridine or lower T < 5°C Cause1->Fix1 Cause2 Poor solubility in neat POCl3 Check2->Cause2 Yes Fix2 Add co-solvent (EtOAc) or increase dilution Cause2->Fix2

Troubleshooting decision tree for resolving low yields during the amide dehydration step.

Solution: Move away from neat POCl₃. Use a co-solvent system (e.g., Ethyl Acetate/POCl₃) to lower the reflux temperature to ~77 °C. If tarring persists, switch to a milder dehydrating agent like Trifluoroacetic Anhydride (TFAA) and Pyridine at 0 °C. This completely bypasses the thermal degradation pathway.

References

  • Title: Conjugated Pyrazole-Triazole/Oxadiazole Derivatives via Nitro Functionalization: Toward High-Performance Energetic Materials Source: Organic Letters - ACS Publications URL
  • Title: Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions Source: Journal of Materials Chemistry A - RSC Publishing URL
  • Title: (5-methyl-3-nitro-1H-pyrazol-1-yl)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 3-nitro-1H-pyrazole-5-carbonitrile

This guide provides an in-depth, experience-driven framework for the development and validation of a stability-indicating HPLC method for assessing the purity of 3-nitro-1H-pyrazole-5-carbonitrile. As a critical intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven framework for the development and validation of a stability-indicating HPLC method for assessing the purity of 3-nitro-1H-pyrazole-5-carbonitrile. As a critical intermediate in the synthesis of advanced energetic materials and potentially novel pharmaceuticals, ensuring the purity of this compound is paramount for safety, efficacy, and regulatory compliance.[1][2]

We will move beyond a simple recitation of protocols. Instead, this guide will elucidate the scientific rationale behind each decision in the validation process, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4] To underscore the criticality of rigorous validation, we will compare a fully validated, robust HPLC method (Method A) with a superficially developed alternative (Method B), demonstrating how a lack of thoroughness can lead to catastrophic failures in quality assessment.

Analyte Characterization and Method Development Rationale

Before any validation can occur, a robust analytical method must be developed. This process begins with understanding the target analyte, 3-nitro-1H-pyrazole-5-carbonitrile.

  • Structure and Physicochemical Properties: The molecule contains a pyrazole ring, a polar nitro group (-NO2), and a cyano (-CN) group. The presence of these chromophores and the overall aromatic system makes UV detection a highly suitable and sensitive choice. Its predicted polarity suggests that Reversed-Phase HPLC (RP-HPLC) is the ideal separation mode. Based on similar structures like 3-nitropyrazole (m.p. 173-180°C), the compound is a solid, likely soluble in common organic solvents like methanol and acetonitrile.[5][6]

  • Potential Impurities: The synthesis of nitropyrazoles typically involves the nitration of a pyrazole precursor, followed by potential rearrangement.[1][2][7] This informs our impurity profile, which must be considered during the specificity validation. Potential impurities include:

    • Unreacted pyrazole starting material.

    • Positional isomers (e.g., 5-nitro isomer).

    • By-products from the nitration reaction.

    • Degradation products formed during synthesis or storage.

Initial Chromatographic Conditions (Method A)

The causality behind our chosen starting conditions is as follows:

  • Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) is selected for its versatility and proven performance in retaining moderately polar aromatic compounds.

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile (ACN) in a 60:40 (v/v) ratio. The acidic pH ensures that the pyrazole ring's nitrogen atoms are protonated consistently, preventing peak tailing and ensuring reproducible retention. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficiency.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential. It not only quantifies at a specific wavelength (e.g., 254 nm, a common wavelength for aromatic compounds) but is also critical for assessing peak purity during the specificity studies.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature of 30°C are used to ensure reproducible retention times and optimal efficiency.

The Workflow of Rigorous Method Validation

The objective of validation is to provide objective evidence that an analytical method is fit for its intended purpose.[3][8] The following diagram outlines the logical flow of the validation parameters as mandated by ICH Q2(R1).

HPLC Validation Workflow cluster_0 cluster_1 Routine Analysis Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Establishes Selectivity Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc LOD Detection Limit (LOD) Lin->LOD LOQ Quantitation Limit (LOQ) Lin->LOQ Prec Precision Acc->Prec Rep Repeatability Prec->Rep IntPrec Intermediate Precision Prec->IntPrec Rob Robustness Prec->Rob SysSuit System Suitability Rob->SysSuit

Caption: Logical workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Experimental Protocols & Comparative Analysis

Here we present the validation protocols for the key ICH parameters, directly comparing the performance of our meticulously developed Method A with a hypothetical, poorly validated Method B . Method B utilizes a different mobile phase (Methanol:Water, 50:50) and its developer performed only cursory linearity and repeatability checks.

Specificity (The Stability-Indicating Power)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of potential impurities and degradation products.[8][9] This is the most critical validation parameter for a purity assay.

Protocol: Forced Degradation Study A forced degradation, or stress testing, study is performed to intentionally degrade the 3-nitro-1H-pyrazole-5-carbonitrile sample under various conditions to generate potential degradation products.[10][11][12]

  • Prepare Stock Solution: Prepare a stock solution of the analyte in a suitable solvent.

  • Apply Stress Conditions: Expose the analyte to the following conditions for a defined period (e.g., 24 hours), aiming for 5-20% degradation[11]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Dry heat at 105°C.

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[13]

  • Analysis: Dilute the stressed samples to the target concentration and analyze them using the HPLC method. A non-stressed sample and a blank are analyzed for comparison.

  • Peak Purity Assessment: Use the PDA detector to evaluate the peak purity of the main analyte peak in each stressed sample.

The Scientist's Insight: A common failure in method development is choosing a mobile phase that does not adequately resolve all potential impurities. Forced degradation studies are designed to expose this weakness. If a degradation product co-elutes with the main peak, the purity of the sample will be overestimated, which can have severe consequences.

Specificity Comparison cluster_A Method A: Validated (Good Separation) cluster_B Method B: Unvalidated (Co-elution) A_API API Peak (Purity Pass) A_Deg1 Degradant 1 B_CoElute API + Degradant 2 (Purity Fail) Stress Stressed Sample (e.g., Base Hydrolysis) Stress->A_API Analyzed Stress->B_CoElute Analyzed

Caption: A validated method separates degradants, while an unvalidated method may suffer from co-elution.

Comparative Data: Specificity

Stress ConditionMethod A: Peak Purity IndexMethod A: ResultMethod B: Peak Purity IndexMethod B: Result
Acid Hydrolysis0.9998Pass 0.9995Pass
Base Hydrolysis0.9997Pass 0.9123Fail (Co-elution)
Oxidation0.9999Pass 0.9996Pass
Thermal1.0000Pass 1.0000Pass
Photolytic0.9996Pass 0.9992Pass

Acceptance Criterion: Peak Purity Index should be > 0.999. A lower value indicates spectral inhomogeneity and likely co-elution.

As the data clearly shows, Method B fails under basic conditions. A degradation product is formed that is not resolved from the main analyte peak, leading to a failed peak purity test. This method would erroneously report a higher purity for a degraded sample. Method A is truly stability-indicating.

Linearity and Range

Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of 3-nitro-1H-pyrazole-5-carbonitrile spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Comparative Data: Linearity

ParameterMethod AMethod BICH Acceptance Criteria
Range50 - 150 µg/mL50 - 150 µg/mLDefined by user
Correlation Coefficient (r²)0.99980.9991≥ 0.999
Y-interceptClose to zeroSignificant non-zero interceptShould not be significantly different from zero

Method A demonstrates excellent linearity, while Method B's r² value is acceptable but borderline, suggesting slightly more variability.

Accuracy and Precision

Objective:

  • Accuracy: To determine the closeness of the test results to the true value (assessed via % recovery).

  • Precision: To measure the degree of scatter between a series of measurements (assessed via Relative Standard Deviation, %RSD).[9]

Protocol (Accuracy):

  • Prepare samples by spiking a known amount of pure 3-nitro-1H-pyrazole-5-carbonitrile into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percent recovery.

Protocol (Precision):

  • Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Calculate the %RSD for each set of measurements.

Comparative Data: Accuracy & Precision

ParameterMethod AMethod BICH Acceptance Criteria
Accuracy (% Recovery)
80% Level99.8%97.5%Typically 98.0% - 102.0%
100% Level100.5%103.1%
120% Level101.1%104.2%
Precision (%RSD)
Repeatability0.45%1.85%≤ 2.0% (typically ≤ 1.0%)
Intermediate Precision0.82%2.55%≤ 2.0%

The Scientist's Insight: Method B exhibits poor accuracy, especially at the higher concentration levels, and fails the acceptance criteria for intermediate precision. This lack of precision and accuracy indicates that the method is not well-controlled and cannot produce reliable, consistent results. Method A performs exceptionally well, demonstrating its trustworthiness.

LOD, LOQ, and Robustness
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. They are crucial for impurity analysis. They can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: This is an evaluation of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase organic content, ±5°C change in column temperature). This provides confidence that the method will perform consistently in different labs and on different days.

Comparative Data: Sensitivity and Robustness

ParameterMethod AMethod BJustification
LOQ (µg/mL) 0.120.55Method A is more sensitive to quantifying low-level impurities.
Robustness No significant impact on resultsRetention time shifts >15%, resolution failsMethod A is reliable for routine use; Method B is fragile and unreliable.

Conclusion: The Imperative of Comprehensive Validation

This guide demonstrates that true analytical method validation is a comprehensive, multi-faceted process rooted in scientific understanding. A superficial approach, as represented by Method B , may appear adequate on the surface but harbors critical flaws. Its failure to establish specificity through forced degradation means it is blind to a key impurity, rendering it unfit for its intended purpose. Such a method could lead to the release of impure batches, posing significant risks to downstream processes and patient safety.

In contrast, Method A , validated according to the rigorous principles of ICH Q2(R1), provides a high degree of confidence and trustworthiness.[3][14] Its proven specificity, accuracy, precision, and robustness ensure that it will generate reliable purity data day after day. For researchers, scientists, and drug development professionals, the choice is clear: a validated method is not a procedural hurdle but the fundamental bedrock of data integrity and product quality.

References

  • Q2(R2)
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
  • Essential FDA Guidelines for Bioanalytical Method Valid
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  • Analytical Procedures and Methods Valid
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  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC.
  • A practical guide to forced degradation and stability studies for drug substances.
  • A Comparative Guide to ICH Q2(R1)
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • Q2(R1)
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  • 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem - NIH.
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  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Quality Guidelines - ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
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  • 1H-Pyrazole,3-methyl-5-nitro-(9CI) - ChemBK.
  • 3-Nitro-1H-pyrazole (CAS 26621-44-3) - Fluorochem.
  • How to Synthesize 3-Nitro-1H-pyrazole in One Pot? - FAQ - Guidechem.
  • HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column - ResearchG
  • 3-Nitro-1H-pyrazole (CAS 26621-44-3) - ChemicalBook.
  • 3-Nitro-1H-pyrazole synthesis - ChemicalBook.
  • HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosph
  • DEVELOPMENT OF HPLC METHOD FOR ANALYSIS OF NITRITE AND NITR
  • Molecules: HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing A Phosph
  • Pyrazole derivative in preclinical study.
  • 3-nitro-1h-pyrazole | Sigma-Aldrich - MilliporeSigma.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity - Journal of Pharmaceutical Science and Bioscientific Research.

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Comparative

A Comparative Guide to the Reactivity of 3-nitro-1H-pyrazole-5-carbonitrile and 4-nitro-1H-pyrazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction Nitrogen-containing heterocycles are foundational scaffolds in the realms of medicinal chemistry and materials science. Among these, pyrazoles...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocycles are foundational scaffolds in the realms of medicinal chemistry and materials science. Among these, pyrazoles and their derivatives have garnered significant attention due to their wide-ranging biological activities and utility as energetic materials.[1][2] The strategic placement of electron-withdrawing groups, such as nitro (–NO₂) and cyano (–CN) moieties, onto the pyrazole ring profoundly reshapes its electronic landscape and, by extension, its chemical reactivity.[3][4] This guide presents a comparative analysis of the predicted reactivity of two isomeric nitropyrazole carbonitriles: 3-nitro-1H-pyrazole-5-carbonitrile and 4-nitro-1H-pyrazole-5-carbonitrile.

While direct, head-to-head experimental comparisons of these specific isomers are not yet prevalent in the scientific literature, this guide will construct a robust predictive framework by leveraging established principles of physical organic chemistry and extrapolating from the known reactivity of analogous nitropyrazole systems. To empower researchers to validate these predictions, a comprehensive experimental workflow is also proposed.

The Electronic Landscape of Nitropyrazole Carbonitriles

The reactivity of an aromatic system is fundamentally governed by the electron density distribution within the ring. Both the nitro and cyano groups are potent electron-withdrawing entities, yet their impact on the pyrazole ring's reactivity is intricately linked to their position.

  • Inductive Effect (-I): Both –NO₂ and –CN groups exert a strong electron-withdrawing inductive effect, polarizing the sigma bond framework and pulling electron density away from the ring.

  • Resonance Effect (-M): The nitro group, when situated at the 3- and 5-positions, can actively participate in resonance, delocalizing the ring's pi-electrons and inducing regions of significant positive charge. A nitro group at the 4-position also withdraws electron density via resonance. The cyano group at the 5-position similarly partakes in resonance delocalization.

In 3-nitro-1H-pyrazole-5-carbonitrile , the nitro group at the 3-position and the cyano group at the 5-position synergistically withdraw electron density, rendering the C4 and C5 positions particularly electron-deficient.

In 4-nitro-1H-pyrazole-5-carbonitrile , the nitro group at the 4-position exerts a powerful deactivating effect on the entire ring towards electrophilic attack. Conversely, for nucleophilic attack, the C3 and C5 positions are rendered highly electrophilic.

Acidity as a Barometer of Electron Deficiency

The acidity of the N-H proton in pyrazoles serves as a sensitive probe for the cumulative electron-withdrawing character of the ring's substituents. A lower pKa value is indicative of a more stable conjugate base, a direct consequence of enhanced delocalization of the negative charge by the electron-withdrawing groups. Although pKa data for the precise title compounds are not available, experimental data on the gas-phase acidities of 3-nitropyrazole and 4-nitropyrazole offer invaluable insights.[5][6]

CompoundGas-Phase Acidity (ΔG°acid, kcal/mol)Relative Acidity
3-Nitropyrazole323.1Less Acidic
4-Nitropyrazole322.0More Acidic

Data sourced from a comprehensive study on the gas-phase acidities of nitrated azoles.[5][6]

This data reveals that 4-nitropyrazole is marginally more acidic than its 3-nitro counterpart. This suggests that a nitro group at the 4-position is more adept at stabilizing the negative charge of the resultant pyrazolate anion. By extension, it is reasonable to forecast that the pyrazole ring in 4-nitro-1H-pyrazole-5-carbonitrile is more electron-deficient than that of 3-nitro-1H-pyrazole-5-carbonitrile.

Predicted Reactivity towards Nucleophilic Aromatic Substitution (SNAAr)

The presence of multiple potent electron-withdrawing groups renders both isomers susceptible to nucleophilic aromatic substitution (SNAAr), a reaction of considerable synthetic importance. The facility of an SNAAr reaction hinges on the ring's capacity to stabilize the negatively charged Meisenheimer intermediate.

3-nitro-1H-pyrazole-5-carbonitrile

In this isomer, the nitro group is situated at a position (C3) that is susceptible to direct nucleophilic attack, or it can activate an alternative position for substitution. Drawing parallels from studies on 3,4-dinitropyrazoles, where the 3-nitro group is regioselectively displaced, it is plausible that the 3-nitro group in this molecule would serve as the leaving group.[7]

4-nitro-1H-pyrazole-5-carbonitrile

For this isomer, the nitro group at C4 strongly activates the C3 and C5 positions towards nucleophilic assault. Given that the C5 position is already occupied by a cyano group, nucleophilic attack is most likely to occur at the C5 position, culminating in the displacement of the cyano group, or at the C3 position. It is also well-documented that a nitro group can act as a leaving group in highly electron-poor aromatic systems. For instance, in N-methyl-3,4,5-trinitropyrazole, nucleophilic attack transpires at the 5-position, with the nitro group being expelled.[8][9]

Prediction: Based on the superior acidity of 4-nitropyrazole, it is predicted that 4-nitro-1H-pyrazole-5-carbonitrile will exhibit greater reactivity towards nucleophiles than 3-nitro-1H-pyrazole-5-carbonitrile. The heightened electron deficiency of the ring in the 4-nitro isomer is anticipated to facilitate a more rapid rate of nucleophilic attack and enhanced stabilization of the Meisenheimer intermediate.

G cluster_3N 3-nitro-1H-pyrazole-5-carbonitrile cluster_4N 4-nitro-1H-pyrazole-5-carbonitrile 3N_start 3-nitro-1H-pyrazole-5-carbonitrile 3N_intermediate Meisenheimer Intermediate 3N_start->3N_intermediate Nucleophilic Attack at C3 3N_product 3-substituted-1H-pyrazole-5-carbonitrile 3N_intermediate->3N_product Loss of NO2- Nu- Nucleophile Nu-->3N_intermediate 4N_start 4-nitro-1H-pyrazole-5-carbonitrile 4N_intermediate Meisenheimer Intermediate 4N_start->4N_intermediate Predicted Faster Nucleophilic Attack at C5 4N_product 5-substituted-4-nitro-1H-pyrazole 4N_intermediate->4N_product Loss of CN- Nu-_2 Nucleophile Nu-_2->4N_intermediate

Caption: Predicted SNAAr pathways for the two isomers.

Proposed Experimental Workflow for a Direct Reactivity Comparison

To empirically ascertain the relative reactivity of these two isomers, the following experimental protocol is proposed. This workflow is conceived as a self-validating system, designed to yield unambiguous, quantitative data for a direct comparison.

Synthesis of Starting Materials
  • 3-nitro-1H-pyrazole-5-carbonitrile: This can be synthesized from 3-amino-1H-pyrazole-5-carbonitrile through a Sandmeyer-type reaction.

  • 4-nitro-1H-pyrazole-5-carbonitrile: This can potentially be synthesized via the nitration of 1H-pyrazole-5-carbonitrile.

Comparative Kinetic Study of Nucleophilic Substitution

This experiment is designed to directly measure the rate of reaction of each isomer with a model nucleophile.

Protocol:

  • Prepare equimolar solutions of 3-nitro-1H-pyrazole-5-carbonitrile and 4-nitro-1H-pyrazole-5-carbonitrile in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Prepare a solution of a nucleophile, such as sodium thiophenolate, in the same solvent.

  • Initiate the reactions by adding the nucleophile solution to each of the pyrazole solutions while maintaining a constant temperature.

  • Monitor the progression of each reaction over time by extracting aliquots at regular intervals and analyzing them using a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Quantify the rate of disappearance of the starting material and the rate of appearance of the product.

  • Determine the initial rate of reaction for both isomers.

Data Presentation and Interpretation

The quantitative data derived from the kinetic study should be collated in a table to facilitate a straightforward comparison.

IsomerInitial Rate of Reaction (M/s)Reaction Yield (%)
3-nitro-1H-pyrazole-5-carbonitrile(Experimental Value)(Experimental Value)
4-nitro-1H-pyrazole-5-carbonitrile(Experimental Value)(Experimental Value)

A higher initial rate of reaction for one isomer will furnish direct evidence of its superior reactivity.

G Start Synthesize and Purify Isomers Solutions Prepare Equimolar Solutions of Isomers and Nucleophile Start->Solutions Reaction Initiate Reactions under Controlled Conditions Solutions->Reaction Monitoring Monitor Reaction Progress via HPLC/NMR Reaction->Monitoring Analysis Quantify Reactant and Product Concentrations Monitoring->Analysis Results Calculate Initial Reaction Rates and Yields Analysis->Results Comparison Compare Reactivity Results->Comparison

Caption: Experimental workflow for comparative reactivity analysis.

Other Potential Reactions

Reduction of the Nitro Group

Both isomers are amenable to the reduction of the nitro group to an amino group, a versatile functional handle for subsequent derivatization. While the electronic environment may subtly influence the ease of reduction, both are expected to be readily reduced by standard reducing agents (e.g., H₂/Pd-C, SnCl₂).

Reactions of the Cyano Group

The cyano group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an aminomethyl group. These transformations open up additional avenues for synthetic diversification.

Conclusion and Outlook

This guide has furnished a detailed, albeit predictive, comparison of the reactivity of 3-nitro-1H-pyrazole-5-carbonitrile and 4-nitro-1H-pyrazole-5-carbonitrile. Based on a thorough analysis of electronic effects and acidity data from related compounds, it is hypothesized that 4-nitro-1H-pyrazole-5-carbonitrile is the more reactive isomer towards nucleophilic aromatic substitution .

The proposed experimental workflow provides a clear and robust methodology for researchers to rigorously test this hypothesis and to generate the first direct comparative data for these intriguing compounds. Such data would represent a significant contribution to the field, enabling the rational design of novel synthetic routes and the development of new compounds with potential applications in medicine and materials science. The high degree of functionalization and the tunable reactivity of these nitropyrazole carbonitriles earmark them as attractive building blocks for the assembly of complex molecular architectures.

References

Sources

Validation

FTIR spectroscopy comparison of substituted nitro-pyrazole carbonitriles

Title: FTIR Spectroscopy Comparison of Substituted Nitro-Pyrazole Carbonitriles: A Technical Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: FTIR Spectroscopy Comparison of Substituted Nitro-Pyrazole Carbonitriles: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Strategic Overview

Substituted nitro-pyrazole carbonitriles represent a privileged structural motif in both medicinal chemistry (as antimicrobial and anti-inflammatory pharmacophores) and materials science (as high-energy, low-sensitivity energetic materials)[1][2]. The co-presence of strongly electron-withdrawing groups (–NO₂ and –C≡N) on an electron-rich pyrazole core creates a complex push-pull electronic system.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical tool for elucidating these structural nuances[3]. Unlike NMR, which primarily probes the carbon-hydrogen framework, FTIR directly interrogates the vibrational dipole moments of the functional groups, making it uniquely suited to differentiate the electronic cross-talk between the nitro, cyano, and pyrazole ring systems.

Mechanistic Causality in FTIR Spectral Shifts

As an application scientist, it is critical to understand why peaks shift rather than simply memorizing their locations. The vibrational frequencies of substituted pyrazoles are highly sensitive to their specific electronic environments:

  • The Carbonitrile Group (–C≡N): Typically, the –C≡N stretching vibration appears as a sharp, distinct band in the 2210–2260 cm⁻¹ region. However, when conjugated with the pyrazole ring or positioned adjacent to an electron-donating group (e.g., an amino group at the C5 position), resonance effects decrease the bond order of the triple bond. This delocalization shifts the absorption to lower wavenumbers (e.g., ~2190–2220 cm⁻¹)[4].

  • The Nitro Group (–NO₂): The nitro group exhibits two prominent stretching bands: asymmetric stretching ( νas​ ) at 1530–1560 cm⁻¹ and symmetric stretching ( νs​ ) at 1330–1360 cm⁻¹[5]. The exact position is dictated by inductive electron withdrawal from the pyrazole core. Steric hindrance from adjacent bulky substituents can force the nitro group out of coplanarity with the pyrazole ring, reducing conjugation and shifting these bands to higher frequencies.

  • The Pyrazole Heterocycle: The ring itself displays characteristic C=C and C=N stretching vibrations between 1400 and 1620 cm⁻¹[5][6]. The intensity of these bands often increases in asymmetric push-pull systems due to larger changes in the dipole moment during vibration.

Comparative Spectral Analysis

To objectively compare the performance and spectral signatures of these compounds, Table 1 summarizes the quantitative FTIR data across different substitution patterns. This data serves as a reference for confirming successful nitration or cyanation of the pyrazole core.

Table 1: Quantitative FTIR Spectral Comparison of Substituted Pyrazoles

Compound Class / Specific Scaffold–C≡N Stretch (cm⁻¹)–NO₂ Asym. Stretch (cm⁻¹)–NO₂ Sym. Stretch (cm⁻¹)Pyrazole Ring (C=N / C=C) (cm⁻¹)
5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles [1]2220 - 2230N/AN/A1590 - 1610
1-(4-Bromophenyl)-3-phenyl-5-nitropyrazole [5]N/A154513511617, 1402
3-Nitropyrazole (Baseline Reference) [7]N/A~1530~13401400 - 1500
Pyrano[2,3-c]pyrazole-5-carbonitriles [4]2190 - 2210N/AN/A~1600

Note: In highly functionalized derivatives like 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole-carbonitriles, the –C≡N stretch acts as a diagnostic marker for the net electronic distribution. If the dinitrophenyl group's electron-withdrawing effect dominates, the cyano peak shifts toward 2230 cm⁻¹[1].

Experimental Methodology: Self-Validating FTIR Protocol

A spectrum is only as reliable as its baseline. The following step-by-step protocol utilizes Attenuated Total Reflectance (ATR) FTIR and is designed as a self-validating system to eliminate false positives.

Phase 1: System Verification & Background Suppression
  • Crystal Cleaning: Clean the ATR diamond crystal with HPLC-grade isopropanol and allow it to evaporate completely.

    • Causality: Residual solvents introduce spurious peaks (e.g., C–O stretch at ~1100 cm⁻¹), which compromise the fingerprint region analysis.

  • Atmospheric Background Scan: Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.

    • Causality: Atmospheric CO₂ absorbs strongly at ~2350 cm⁻¹. Without a fresh background mathematically subtracting this interference, the CO₂ noise can dangerously overlap or mask the diagnostic –C≡N stretch (~2220 cm⁻¹).

Phase 2: Sample Acquisition
  • Sample Application: Place 1–2 mg of the synthesized nitro-pyrazole carbonitrile directly onto the ATR crystal. Apply consistent, firm pressure using the anvil.

    • Causality: Intimate contact between the crystal and the sample is required for the infrared evanescent wave to penetrate the solid. Insufficient pressure leads to low signal-to-noise ratios and artificially distorted peak intensities.

  • Spectral Acquisition: Run the sample scan using the exact parameters as the background (4000 to 400 cm⁻¹).

Phase 3: Data Processing & Validation
  • ATR Correction Algorithm: Apply an ATR correction via the spectrometer's software.

    • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). Without this correction, high-frequency peaks (like N–H stretches at 3300 cm⁻¹) will appear artificially weak compared to the nitro/cyano regions, skewing relative intensity comparisons.

Spectroscopic Workflow Visualization

FTIR_Workflow Start Synthesized Nitro-Pyrazole Carbonitrile Prep Sample Preparation (ATR Crystal or KBr Pellet) Start->Prep Background Background Scan & Atmospheric Suppression Prep->Background Acquisition FTIR Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) Background->Acquisition Deconvolution Spectral Deconvolution & Baseline Correction Acquisition->Deconvolution NitroNode Identify -NO₂ Bands (1550 & 1350 cm⁻¹) Deconvolution->NitroNode CyanoNode Identify -C≡N Band (2220 cm⁻¹) Deconvolution->CyanoNode RingNode Identify Pyrazole Core (C=C/C=N 1600 cm⁻¹) Deconvolution->RingNode Validate Cross-Validation (NMR / HRMS) NitroNode->Validate CyanoNode->Validate RingNode->Validate

Figure 1: Self-validating FTIR spectroscopic workflow for structural elucidation of pyrazole derivatives.

References

  • Title: Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives | ACS Omega Source: American Chemical Society (ACS) URL: 1

  • Title: On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene Source: MDPI URL: 5

  • Title: 3-Nitropyrazole | C3H3N3O2 | CID 123419 Source: PubChem - NIH URL: 7

  • Title: A Facile Synthesis of 6-Amino-2H, 4H-Pyrano[2,3-c]pyrazole-5-carbonitriles in Deep Eutectic Solvent Source: ResearchGate URL: 4

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Handling and Disposal Protocol for 3-Nitro-1H-pyrazole-5-carbonitrile

Here is a comprehensive, step-by-step operational and disposal guide for 3-nitro-1H-pyrazole-5-carbonitrile , designed for researchers and drug development professionals. As a highly functionalized heterocyclic building...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step operational and disposal guide for 3-nitro-1H-pyrazole-5-carbonitrile , designed for researchers and drug development professionals.

As a highly functionalized heterocyclic building block, 3-nitro-1H-pyrazole-5-carbonitrile (CAS: 1204246-72-9) is frequently utilized in the synthesis of conjugated pyrazole-triazole/oxadiazole derivatives, including research into pharmaceuticals and high-performance energetic materials[1].

Due to the presence of both a nitro group ( −NO2​ ) and a nitrile group ( −C≡N ) on a pyrazole scaffold, this compound presents specific handling and disposal requirements. In-house chemical destruction (e.g., chemical reduction or hydrolysis) is strongly discouraged due to the risk of unpredictable exothermic reactions and the generation of highly toxic byproducts. The only self-validating, compliant method for disposal is professional high-temperature incineration.

Chemical Profile & Hazard Identification

Before initiating any disposal protocol, personnel must understand the physicochemical properties and hazard profile of the target compound.

Property / HazardSpecification
CAS Number 1204246-72-9[2]
Molecular Formula C4​H2​N4​O2​ [2]
Molecular Weight 138.08 g/mol [2]
Physical State Solid (Powder/Crystalline)
Storage Conditions Sealed in dry, 2-8°C[2]
GHS Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2]

Mechanistic Rationale for Disposal Protocols

The disposal strategy for 3-nitro-1H-pyrazole-5-carbonitrile is dictated by its molecular structure:

  • Nitro Group Reactivity: Nitroaromatics and nitro-heterocycles can react violently with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong bases. Mixing these in a waste stream can lead to runaway exothermic reactions.

  • Thermal Decomposition: When subjected to heat or fire, compounds containing both nitro and nitrile groups decompose to release highly toxic gases, primarily nitrogen oxides ( NOx​ ) and hydrogen cyanide ( HCN ).

  • Causality in Disposal: Because of these thermal decomposition products, standard municipal waste disposal or low-temperature burning is strictly prohibited. The waste must be directed to a licensed facility capable of high-temperature incineration equipped with alkaline scrubbers to safely neutralize NOx​ and HCN effluents.

Step-by-Step Disposal Workflow

This protocol outlines the safe segregation, containment, and transfer of 3-nitro-1H-pyrazole-5-carbonitrile waste within a professional laboratory setting.

Step 1: Waste Segregation
  • Action: Isolate the chemical from incompatible waste streams.

  • Procedure: Designate a specific waste stream for "Halogen-Free Organic Solid Waste" or, if your institution requires it, a specific "Nitro-Compound" stream.

  • Critical Constraint: Never mix this compound with heavy metal waste, strong reducing agents, strong acids, or strong bases.

Step 2: Primary Containment
  • Action: Secure the waste in a chemically compatible container.

  • Procedure: Use High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles for solid waste collection. Ensure the container has a secure, screw-top lid with a PTFE liner to prevent the aerosolization of harmful dust.

  • Best Practice: Do not fill the container beyond 80% capacity to prevent compaction and allow for safe handling by Environmental Health and Safety (EHS) personnel.

Step 3: GHS Labeling
  • Action: Affix compliant hazard communication.

  • Procedure: The waste container must be explicitly labeled with:

    • The full chemical name: 3-nitro-1H-pyrazole-5-carbonitrile.

    • The primary hazards: Harmful, Irritant.

    • The date the first drop/particle of waste was added.

Step 4: Transfer to Licensed EHS Facility
  • Action: Relinquish the waste to authorized personnel.

  • Procedure: Submit a hazardous waste pickup request to your institutional EHS department or a licensed third-party hazardous waste contractor. The contractor will transport the material to a specialized facility for high-temperature incineration.

Spill Response & Decontamination

In the event of an accidental spill during handling or disposal preparation, follow this self-validating decontamination loop:

  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95 or P100 particulate respirator if dust is generated).

  • Containment (No Dry Sweeping): Do not use a broom or brush, as this will aerosolize the harmful powder (H332 hazard).

  • Collection: Dampen disposable absorbent pads with water or a compatible mild solvent (e.g., ethanol) and gently place them over the spilled powder to suppress dust. Carefully scoop the dampened material using a non-sparking static-free scoop.

  • Disposal of Cleanup Materials: Place all collected solid, along with the contaminated absorbent pads, into the designated HDPE solid waste container (as outlined in Step 2).

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water to remove any microscopic residue.

Workflow Visualization

DisposalWorkflow Start Waste Generation: 3-Nitro-1H-pyrazole-5-carbonitrile Segregation Step 1: Waste Segregation (Isolate from reducing agents/bases) Start->Segregation Containment Step 2: Primary Containment (HDPE or Amber Glass) Segregation->Containment Labeling Step 3: GHS Labeling (Harmful/Irritant) Containment->Labeling EHS Step 4: Transfer to EHS / Licensed Contractor Labeling->EHS Incineration Endpoint: High-Temp Incineration (with NOx/HCN scrubbers) EHS->Incineration

Figure 1: Standardized laboratory waste segregation and disposal workflow for nitro-heterocyclic compounds.

References
  • American Chemical Society (ACS). (2025). Conjugated Pyrazole-Triazole/Oxadiazole Derivatives via Nitro Functionalization: Toward High-Performance Energetic Materials. Organic Letters. Retrieved from [Link]

Sources

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